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Synthesis of Mirabegron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron (marketed as Myrbetrig® or Betmiga®) is a potent and selective 33-adrenergic
receptor agonist used for the treatment of overactive bladder (OAB).[1] Its mechanism of action
involves the relaxation of the detrusor muscle in the bladder during the urine storage phase,
leading to an increase in bladder capacity.[2][3][4][5] This document provides detailed
application notes and protocols for the synthesis of Mirabegron, utilizing 2-(4-
aminophenyl)ethylamine as a key precursor. The synthesis involves the preparation of the
key intermediate (R)-2-[[2-(4-aminophenyl)ethyllamino]-1-phenylethanol, followed by its
coupling with a thiazole derivative to yield Mirabegron.

Introduction

The synthesis of Mirabegron can be achieved through various routes. A common strategy
involves the preparation of the chiral intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-
phenylethanol from 2-(4-nitrophenyl)ethylamine, which is subsequently reduced to the
corresponding aniline. This aniline derivative is then coupled with (2-amino-1,3-thiazol-4-
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yl)acetic acid or its activated form to furnish Mirabegron. This document outlines a
representative synthetic approach with detailed protocols and quantitative data.
Data Presentation

Table 1: Synthesis of Mirabegron Intermediates and
Final Product
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Experimental Protocols

Step 1 & 2: Synthesis of (R)-2-[[2-(4-

aminophenyl)ethylJamino]-1-phenylethanol

This procedure combines the reductive amination of 2-(4-nitrophenyl)ethylamine with (R)-

mandelic acid and subsequent reduction of the nitro group.

Materials:

(R)-Mandelic acid

Triethylamine

4-Nitrophenylethylamine hydrochloride
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)
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Borane-tetrahydrofuran complex (BH3-THF)
Palladium on carbon (10 wt. % Pd/C)
Methanol

Tetrahydrofuran (THF)

Procedure:

Amide Formation: To a solution of (R)-mandelic acid in THF, add EDC and HOBt at room
temperature. Stir the mixture for 30 minutes. Add 4-nitrophenylethylamine hydrochloride and
triethylamine to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

Work-up and Amide Reduction: Upon reaction completion (monitored by TLC or LC-MS), the
reaction mixture is worked up to isolate the intermediate amide, (R)-2-hydroxy-N-[2-(4-
nitrophenyl)ethyl]-2-phenylacetamide. This crude amide is then dissolved in THF. To this
solution, add borane-tetrahydrofuran complex dropwise at 0 °C. After the addition, the
reaction mixture is heated to reflux for 3-6 hours.

Nitro Reduction: After the amide reduction is complete, the reaction is cooled, and the
excess borane is quenched. The solvent is removed under reduced pressure. The residue is
dissolved in methanol, and 10% Pd/C is added. The mixture is then subjected to
hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is
completely reduced.

Purification: The catalyst is removed by filtration through Celite, and the filtrate is
concentrated under reduced pressure to yield the crude product, (R)-2-((4-
aminophenylethyl)amino)-1-phenylethanol. This can be purified by column chromatography
or crystallization.[1]

Step 3: Synthesis of Mirabegron via Amide Coupling

Materials:

(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride

2-Aminothiazole-4-yl-acetic acid
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e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCI)
o Concentrated Hydrochloric Acid

o Water

e n-Butanol

o Toluene

e Agueous Ammonia

Procedure:

e To a mixture of (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride (100 g)
and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), add concentrated
hydrochloric acid (35.61 g).[5]

e Add EDC-HCI (72.01 g) to the mixture at 28°C (£2) and stir for 1 hour.[5]
e Add an additional portion of EDC-HCI (7.2 g) and continue stirring for 2 hours.[5]

» Wash the reaction mixture with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).

[5]

e To the aqueous layer, add n-butanol (1000 mL) followed by an aqueous solution of ammonia
(20%, 80 mL).[5]

o Separate the organic layer and wash it successively with 5% agqueous ammonia (1000 mL)
and then with water.[5]

 Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (+2).

[5]
e Add toluene (1400 mL) and gradually cool the solution to room temperature.[5]

« Filter the resulting solid, wash with toluene, and dry under vacuum at 48°C (£2) to obtain
Mirabegron.[5]
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Mandatory Visualization
Mirabegron Synthesis Workflow
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Intermediate Synthesis

2-(4-Nitrophenyl)ethylamine R-Mandelic_acid

P

Amide Formation

(EDC, HOBY)

(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

:

Amide Reduction
(BH3-THF)

(R)-2-[[2'-(4-nitrophenyl)ethylJamino]-1-phenylethanol

l

Nitro Reduction
(Pd/C, H2)

Final Product Synthesis

(R)-2-[[2-(4-aminophenyl)ethylJamino]-1-phenylethanol (2-amino-1,3-thiazol-4-yl)acetic acid

l

Amide Coupling
(EDC.HCI)

Mirabegron

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

________________________

Cell Membrane

[3-Adrenergic Receptor

Gs Protein

activates

Y

Adenylyl Cyclase

Protein Kinase A

Detrusor Muscle Relaxation

Increased Bladder Capacity

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b083115?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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